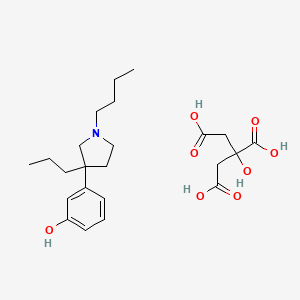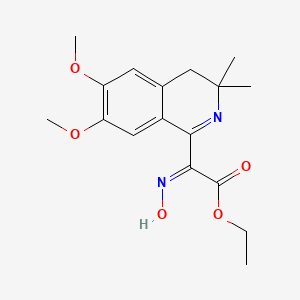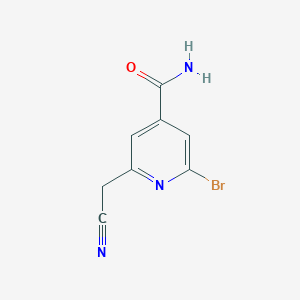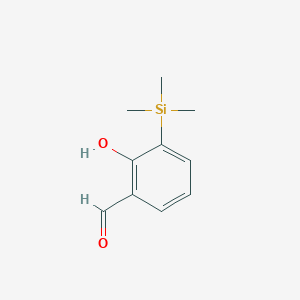
3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol citrate is a chemical compound with the molecular formula C17H27NO. It is a derivative of phenol, where the phenol ring is substituted with a pyrrolidinyl group, which is further substituted with butyl and propyl groups. The citrate form indicates that it is combined with citric acid, which can influence its solubility and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol citrate typically involves the following steps:
Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is synthesized by reacting a suitable amine with a butyl and propyl halide under basic conditions.
Substitution on the Phenol Ring: The pyrrolidinyl intermediate is then reacted with phenol in the presence of a catalyst to achieve substitution on the phenol ring.
Formation of the Citrate Salt: The final step involves reacting the substituted phenol with citric acid to form the citrate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the above synthetic steps are carried out under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH would be essential to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions
3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol citrate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrrolidinyl group can be reduced under specific conditions.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the pyrrolidinyl group.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol citrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of 3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol citrate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways can vary depending on the biological context, but it may involve modulation of signal transduction pathways or alteration of metabolic processes.
類似化合物との比較
Similar Compounds
3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol: The non-citrate form of the compound.
3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol hydrobromide: A hydrobromide salt form of the compound.
Uniqueness
3-(1-Butyl-3-propyl-3-pyrrolidinyl)phenol citrate is unique due to its citrate form, which can influence its solubility, stability, and bioavailability compared to other similar compounds. This can make it more suitable for specific applications in research and industry .
特性
CAS番号 |
37627-57-9 |
|---|---|
分子式 |
C23H35NO8 |
分子量 |
453.5 g/mol |
IUPAC名 |
3-(1-butyl-3-propylpyrrolidin-3-yl)phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H27NO.C6H8O7/c1-3-5-11-18-12-10-17(14-18,9-4-2)15-7-6-8-16(19)13-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-8,13,19H,3-5,9-12,14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
GWMRNMIERPZKMM-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCC(C1)(CCC)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline](/img/structure/B13823315.png)
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide](/img/structure/B13823316.png)
![3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-7-yl methyl sulfide](/img/structure/B13823322.png)

![6'-amino-1-(3-methoxybenzyl)-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13823346.png)
![(5Z)-3-(3-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823348.png)
![alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe](/img/structure/B13823358.png)


![Benz[e]-as-indacene-7,10-dione, 1,2,3,4,5,6,6a,6b,8,9,10a,10b-dodecahydro-](/img/structure/B13823387.png)

![3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B13823394.png)
![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B13823396.png)
